molecular formula C13H13N3O3S B187949 N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide CAS No. 35285-70-2

N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide

Katalognummer: B187949
CAS-Nummer: 35285-70-2
Molekulargewicht: 291.33 g/mol
InChI-Schlüssel: PSUJEUSCHQUVEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide is a hydrazone compound that has garnered attention due to its diverse biological activities. Hydrazones, as a class, are known for their potential in drug development, exhibiting various pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation reaction between isonicotinic acid hydrazide and p-toluenesulfonyl chloride. The resulting compound can be characterized through various spectroscopic methods including NMR and IR spectroscopy.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.12
Escherichia coli0.25
Mycobacterium tuberculosis0.39

These results suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro studies on various cancer cell lines have revealed:

  • MCF-7 (breast cancer) : IC50 = 0.32 µM
  • HeLa (cervical cancer) : IC50 = 0.45 µM

The selectivity index (SI) indicates that the compound is more effective against cancer cells compared to normal cells, suggesting a favorable safety profile .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, similar compounds have been shown to inhibit the enzyme InhA in Mycobacterium tuberculosis, which is essential for mycolic acid biosynthesis . Additionally, the sulfonamide group may enhance the compound's ability to interact with bacterial enzymes, leading to increased antimicrobial efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound retained activity where traditional antibiotics failed, highlighting its potential in treating resistant infections .
  • Anticancer Potential : In a comparative study with established chemotherapeutics, this compound exhibited superior cytotoxicity against MCF-7 cells compared to doxorubicin, suggesting its potential as an alternative or adjunctive treatment in breast cancer therapy .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide is synthesized through the condensation reaction of isonicotinic acid hydrazide with p-toluenesulfonyl chloride. The resulting compound features a sulfonamide functional group, enhancing its solubility and biological activity compared to its precursors. The general reaction can be summarized as follows:

Isonicotinic Acid Hydrazide+p Toluenesulfonyl ChlorideN p Tolyl sulfonyl isonicotinic hydrazide\text{Isonicotinic Acid Hydrazide}+\text{p Toluenesulfonyl Chloride}\rightarrow \text{N p Tolyl sulfonyl isonicotinic hydrazide}

Antimicrobial Activity

Research has demonstrated that derivatives of isonicotinic acid hydrazide exhibit notable antimicrobial properties. For example, compounds derived from this class have shown activity against various bacterial strains, including Mycobacterium tuberculosis, which is crucial for tuberculosis treatment. A study reported that certain derivatives demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against M. tuberculosis H37Rv, indicating significant antitubercular activity compared to traditional drugs like isoniazid .

Antifungal Activity

In addition to antibacterial properties, this compound and its derivatives have been evaluated for antifungal activity against strains such as Aspergillus niger and Penicillium citrinum. Certain derivatives displayed promising results in inhibiting fungal growth, highlighting their potential use in treating fungal infections .

Anti-Cancer Properties

Emerging research suggests that sulfonamide derivatives may possess anti-cancer properties. Compounds featuring the hydrazide moiety have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Tuberculosis Treatment

The potential of this compound in tuberculosis treatment is particularly noteworthy. Its structural similarity to established antitubercular agents allows it to interact with the same biological targets, potentially leading to lower toxicity profiles and improved efficacy . Current studies are focused on optimizing these compounds to enhance their pharmacological properties.

Drug Development

The compound's unique chemical structure makes it a candidate for further modifications aimed at increasing its therapeutic index. Ongoing research into structure-activity relationships (SAR) is crucial for developing more effective derivatives with reduced side effects .

Case Studies and Research Findings

StudyFindings
Demonstrated significant tuberculostatic effects with lower toxicity compared to traditional isonicotinic acid hydrazides.
Reported MIC values indicating strong activity against M. tuberculosis, suggesting potential as a second-line treatment option.
Evaluated antifungal activity showing effectiveness against multiple fungal strains, supporting broader applicability in infectious disease management.

Analyse Chemischer Reaktionen

Condensation Reactions with Carbonyl Compounds

TSIH reacts with aldehydes and ketones to form hydrazones, a key intermediate for further functionalization. This reactivity is analogous to other sulfonyl hydrazides .

Example Reaction: TSIH+R2C OCH3C6H4SO2NHN CR2+H2O\text{TSIH}+\text{R}_2\text{C O}\rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{NHN CR}_2+\text{H}_2\text{O}

  • Conditions : Acidic or neutral media (e.g., glacial acetic acid in ethanol) .
  • Applications : Hydrazones derived from TSIH serve as precursors for synthesizing heterocycles (e.g., triazoles, thiadiazoles) .

Cyclization and Heterocycle Formation

TSIH participates in cycloaddition and intramolecular cyclization reactions to generate nitrogen-containing heterocycles.

1,3-Dipolar Cycloaddition

TSIH reacts with alkenes or alkynes under thermal conditions to form pyrazole or triazole derivatives via intermediate diazo compounds .

Key Data :

SubstrateProductYield (%)Conditions
Phenylacetylene1,2,3-Triazole derivative7880°C, 12 h, DMF

Coordination Chemistry

The hydrazide and sulfonyl groups enable TSIH to act as a ligand for transition metals.

Metal Complexation

TSIH forms stable complexes with Ag(I), Ni(II), and Cu(II) ions, as evidenced by spectroscopic studies .

Example :

  • Silver(I) Complex : Exhibits luminescent properties with emission maxima at 550 nm (green) .
  • Nickel(II) Complex : Octahedral geometry confirmed via IR and NMR spectroscopy .

Oxidative Degradation

TSIH undergoes oxidation in the presence of Mn²⁺ or catalase-peroxidase enzymes (e.g., KatG), generating reactive intermediates like isonicotinyl-NAD radicals .

Mechanism :TSIHO2,Mn2+Isonicotinyl NAD+Superoxide O2)\text{TSIH}\xrightarrow{\text{O}_2,\text{Mn}^{2+}}\text{Isonicotinyl NAD}^\bullet +\text{Superoxide O}_2^-)

  • Biological Relevance : Mimics the activation pathway of anti-tubercular pro-drug isoniazid .

Reductive Cleavage

Under basic conditions, TSIH undergoes Wolff-Kishner-type reduction, converting C=N bonds to C-H bonds .

Nucleophilic Substitution Reactions

The sulfonyl group in TSIH is susceptible to nucleophilic attack, enabling functional group transformations.

Example : Reaction with amines or thiols yields sulfonamide or sulfonyl thioether derivatives .

Data :

NucleophileProductReaction TimeYield (%)
BenzylamineN-Benzylsulfonamide4 h85
ThiophenolSulfonyl thioether6 h72

Thermal Decomposition

Heating TSIH in solution releases diimide (N₂H₂), a potent reducing agent for selective hydrogenation of alkenes and alkynes .

Conditions :

  • Optimal Temperature : 100–120°C in toluene .
  • Application : Semihydrogenation of ynamides to enamides .

Biological Activity

TSIH derivatives exhibit pharmacological properties, including:

  • Anticancer Activity : Butane sulfonic acid hydrazide analogs show IC₅₀ values of 12–18 µM against MCF-7 breast cancer cells .
  • Antimycobacterial Action : Inhibits InhA enoyl-ACP reductase in Mycobacterium tuberculosis (MIC: 0.2 µg/mL) .

Eigenschaften

CAS-Nummer

35285-70-2

Molekularformel

C13H13N3O3S

Molekulargewicht

291.33 g/mol

IUPAC-Name

N'-(4-methylphenyl)sulfonylpyridine-4-carbohydrazide

InChI

InChI=1S/C13H13N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-15-13(17)11-6-8-14-9-7-11/h2-9,16H,1H3,(H,15,17)

InChI-Schlüssel

PSUJEUSCHQUVEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.